molecular formula C15H20N6O3S B11006591 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

Cat. No.: B11006591
M. Wt: 364.4 g/mol
InChI Key: USZZMJVPXOASKZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene derivatives, purine bases, and piperidine carboxylic acids. Common synthetic routes could involve:

    Formation of the tetrahydrothiophene ring: This might involve the oxidation of tetrahydrothiophene to introduce the dioxido group.

    Attachment of the purine base: This step could involve nucleophilic substitution reactions to attach the purine moiety to the tetrahydrothiophene ring.

    Formation of the piperidine carboxamide: This might involve amide bond formation between the piperidine derivative and the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized.

    Reduction: The compound can undergo reduction reactions, particularly at the purine and piperidine moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and potential biological activity.

    Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: Exploring its properties for use in advanced materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. It might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Pathways involved: Could include signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of these structural features, which might confer unique biological activity or chemical reactivity.

Properties

Molecular Formula

C15H20N6O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C15H20N6O3S/c22-15(20-11-3-6-25(23,24)7-11)10-1-4-21(5-2-10)14-12-13(17-8-16-12)18-9-19-14/h8-11H,1-7H2,(H,20,22)(H,16,17,18,19)

InChI Key

USZZMJVPXOASKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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